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Abstract
Acetylene-d2 (C₂D₂), or dideuterioacetylene, is a deuterated isotopologue of acetylene, a

fundamental linear molecule. Its structural and spectroscopic properties are of significant

interest for studying isotopic effects, refining molecular structure theories, and serving as a

benchmark for computational models. This guide provides a comprehensive overview of the

molecular structure of acetylene-d2, presenting key quantitative data derived from high-

resolution spectroscopic studies. It details the experimental protocols employed for these

determinations and includes visualizations of the molecular structure and a representative

experimental workflow.

Molecular Geometry and Symmetry
Acetylene-d2 is a linear and symmetric molecule, belonging to the D∞h point group, the same

as its hydrogenated counterpart, acetylene (C₂H₂).[1][2] This linear geometry dictates that all

constituent atoms—deuterium, carbon, carbon, deuterium—lie on a single axis. Consequently,

all bond angles (D-C-C and C-C-D) are precisely 180°.[3] The molecule possesses a center of

inversion, which influences the selection rules for its vibrational spectra; symmetric vibrations

are Raman-active, while antisymmetric vibrations are infrared-active.[1]

Quantitative Structural and Spectroscopic Data
The precise structural parameters of acetylene-d2 have been determined through various

high-resolution spectroscopic techniques, primarily infrared and Raman spectroscopy. The data
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presented below are derived from analyses of the rotational and vibrational-rotational spectra

of the molecule in the gas phase.

Bond Lengths
The equilibrium bond lengths are determined by analyzing the rotational constants of multiple

isotopologues of acetylene. The Born-Oppenheimer approximation suggests that equilibrium

bond lengths are independent of isotopic substitution. Therefore, the C≡C and C-D bond

lengths in C₂D₂ are considered identical to the C≡C and C-H bond lengths in C₂H₂ at the

equilibrium geometry.

Parameter Equilibrium Bond Length (rₑ) [Å]

C≡C Triple Bond 1.20241 ± 0.00009[1][4]

C-D Bond 1.06250 ± 0.00010[1][4]

Note: The C-D bond length is assumed to be the same as the rₑ(C-H) value determined from

combined isotopic analysis.

Rotational Constants
Rotational constants for the ground vibrational state (v=0) and the equilibrium state have been

determined with high precision. These constants are inversely related to the molecule's

moment of inertia.

Constant Value (cm⁻¹) Reference(s)

B₀ (Ground State) 0.84794 ± 0.00005 [5]

B₀ (Ground State) 0.84770 ± 0.00007 [6]

Bₑ (Equilibrium) 0.85075 [7]

D₀ (Centrifugal Distortion) (7.85 ± 0.4) x 10⁻⁷ [5]

D₀ (Centrifugal Distortion) (7.04 ± 0.63) x 10⁻⁷ [6]

Fundamental Vibrational Frequencies
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Acetylene-d2 has 3N-5 = 3(4)-5 = 7 vibrational degrees of freedom, which correspond to five

fundamental vibrational modes due to the degeneracy of the bending vibrations.

Mode Symmetry Description
Frequency
(cm⁻¹)

Activity

ν₁ Σg⁺
Symmetric C-D

Stretch
~2700 Raman

ν₂ Σg⁺ C≡C Stretch ~1762 Raman

ν₃ Σu⁺
Antisymmetric C-

D Stretch
2439.24[6] Infrared

ν₄ Πg Trans-bend ~511 Raman

ν₅ Πu Cis-bend ~538 Infrared

Note: Frequencies are approximate for Raman-active modes as reported in various

spectroscopic studies. The values can differ slightly based on the specific analysis.[1][6]

Experimental Protocols
The determination of the molecular structure of C₂D₂ relies on high-resolution gas-phase

spectroscopy. Below are generalized protocols for the key experimental techniques cited in the

literature.

High-Resolution Infrared (IR) Spectroscopy
This method probes the vibrational-rotational energy levels of the molecule and is used to

determine the infrared-active fundamental frequencies (ν₃, ν₅) and precise rotational constants.

Sample Preparation: Gaseous C₂D₂ is introduced into a long-path absorption cell. To

observe weak overtone and combination bands, path lengths of several meters are often

required, which can be achieved using a multiple-reflection cell (e.g., a White cell).[8] Gas

pressures are typically in the range of a few Torr to tens of Torr.[5]

Spectrometer Setup: A high-resolution spectrometer, such as a Fourier Transform Infrared

(FTIR) spectrometer or a prism-grating spectrometer, is used.[9][10] For very high precision,
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resolutions of 0.03 cm⁻¹ or better are employed.[5]

Data Acquisition: The infrared radiation is passed through the gas cell, and the transmitted

light is detected. Cooled detectors like lead sulfide (PbS) or lead selenide (PbSe) are often

used for enhanced sensitivity.[5] The absorption spectrum is recorded over a wide spectral

range (e.g., 500 to 8000 cm⁻¹).[9]

Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines

corresponding to individual rotational transitions within a vibrational band (the P and R

branches).

Parameter Extraction: By assigning quantum numbers (J values) to each line and applying

the combination differences method, highly accurate values for the ground state rotational

constants (B₀, D₀) and upper state constants can be extracted. The band origin provides the

vibrational frequency.

High-Resolution Raman Spectroscopy
This technique is complementary to IR spectroscopy and is used to observe the Raman-active

fundamental vibrations (ν₁, ν₂, ν₄).

Sample Excitation: Gaseous C₂D₂ at a pressure of 130-200 Torr is held in a multiple-

reflection Raman cell.[1][4]

Laser Source: A powerful, single-mode continuous-wave laser, such as an Argon ion (Ar⁺)

laser, is used to excite the sample.[1][4]

Scattered Light Collection: The scattered light is collected at 90° to the incident laser beam.

Dispersion and Detection: The collected light is passed through a high-resolution

spectrograph and recorded, historically on photographic plates, though modern systems use

CCD detectors.[1][4] A narrow spectral slit width (~0.1 cm⁻¹) is necessary to resolve the

rotational fine structure.[1][4]

Analysis: The analysis of the rotational structure of the Raman bands yields the vibrational

frequencies and changes in rotational constants for the Raman-active modes.
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Visualizations
The following diagrams illustrate the molecular structure and a generalized workflow for its

experimental determination.

Caption: Molecular structure of Acetylene-d2 (C₂D₂).
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Caption: Workflow for Spectroscopic Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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